Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate

Description

Nomenclature and Structural Classification

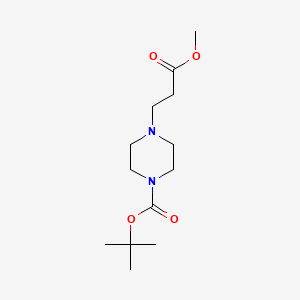

The compound is systematically named tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate under IUPAC guidelines. Its structure comprises:

- A piperazine core (a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4).

- A tert-butoxycarbonyl (Boc) group at the 1-position of the piperazine ring.

- A 3-methoxy-3-oxopropyl substituent at the 4-position, featuring an ester functional group.

Structural classification :

- Piperazine derivative : The piperazine ring serves as the foundational scaffold.

- Heterocyclic compound : Contains nitrogen atoms within the cyclic framework.

- Carbamate ester : The Boc group introduces a carbamate functionality, while the 3-methoxy-3-oxopropyl side chain adds ester characteristics.

The molecular formula is C₁₃H₂₄N₂O₄ , with a molecular weight of 272.35 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₄N₂O₄ |

| Molecular Weight | 272.35 g/mol |

| Key Functional Groups | Piperazine, Boc, ester |

CAS Registry Information and Database Representation

The compound is registered under CAS No. 656803-51-9 and is cataloged in major chemical databases:

- PubChem : Provides structural data, including SMILES (

COC(CCN1CCN(C(OC(C)(C)C)=O)CC1)=O) and InChIKey (ITCQNWXLNZGEHP-UHFFFAOYSA-N). - ChemSpider : Lists synthetic routes and physicochemical properties.

- Reaxys : Documents reactions involving piperazine derivatives and Boc-protected intermediates.

Database entries emphasize its role as a synthetic intermediate, with purity specifications often exceeding 95%.

Historical Context in Piperazine Chemistry

Piperazine chemistry dates to the 19th century, with early applications in anthelmintic therapies. The introduction of Boc-protected piperazines in the late 20th century revolutionized peptide synthesis and drug design by enabling selective amine protection.

Key historical milestones :

- 1920s : Piperazine’s first pharmaceutical use as an antihelminthic.

- 1980s : Adoption of Boc groups for nitrogen protection in solid-phase peptide synthesis.

- 2000s : Emergence of piperazine derivatives as kinase inhibitors (e.g., imatinib).

The synthesis of this compound reflects advancements in protective group strategies and esterification techniques , often involving:

Significance in Heterocyclic Compound Research

Piperazine derivatives are classified as privileged structures in medicinal chemistry due to their:

- Conformational flexibility : Facilitates binding to diverse biological targets.

- Synthetic versatility : Amenable to functionalization at multiple positions.

Applications of this compound :

- Intermediate in drug synthesis : The Boc group enables deprotection under acidic conditions (e.g., HCl/dioxane), yielding free amines for further coupling.

- Ester hydrolysis : The 3-methoxy-3-oxopropyl side chain can be hydrolyzed to carboxylic acids, expanding utility in prodrug design.

Table: Comparative Analysis of Piperazine Derivatives

| Compound | Key Feature | Application |

|---|---|---|

| This compound | Boc and ester groups | Synthetic intermediate |

| Sildenafil | Piperazine sulfonamide | Phosphodiesterase inhibitor |

| Imatinib | Piperazine-linked benzamide | Tyrosine kinase inhibitor |

This compound’s dual functionality (Boc and ester) positions it as a multifunctional building block for:

- Protease inhibitors : Via amine deprotection and subsequent acylation.

- Bioconjugation : Ester groups enable linkage to biomolecules.

Properties

IUPAC Name |

tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-14(8-10-15)6-5-11(16)18-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUALASVNJKBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Procedure:

- Starting with tert-butyl 4-(3-hydroxy-3-oxopropyl)piperazine (or similar hydroxylated intermediates), the hydroxyl group is esterified with suitable acyl chlorides or anhydrides of methoxy-oxopropyl groups.

- The reaction typically employs a base such as triethylamine or pyridine to facilitate ester formation.

Experimental Conditions:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or tetrahydrofuran (THF) |

| Reagent | 3-methoxy-3-oxopropanoyl chloride or anhydride |

| Catalyst | None or catalytic amount of DMAP (4-dimethylaminopyridine) |

| Temperature | 0°C to room temperature |

| Yield | Generally >70% |

Research Findings:

Patents and synthesis reports indicate that this method is straightforward but requires careful control of moisture and temperature to prevent hydrolysis of acyl chlorides and side reactions.

Multistep Synthesis via Acylation of Piperazine

Overview:

This method involves initial preparation of a piperazine derivative with a suitable leaving group, followed by acylation with methoxy-oxopropyl derivatives.

Stepwise Procedure:

Reaction Conditions:

| Operation | Details |

|---|---|

| Reagents | 3-methoxy-3-oxopropanoyl chloride or ester |

| Base | Triethylamine or pyridine |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0°C to ambient |

| Purification | Column chromatography or recrystallization |

Research Data:

- Synthesis of similar piperazine derivatives has been optimized with yields exceeding 80%, emphasizing the importance of controlling reaction conditions to prevent over-acylation or side reactions.

Click Chemistry Approach for Derivative Formation

Overview:

Recent research demonstrates the use of click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to functionalize piperazine derivatives with various substituents, including the methoxy-oxopropyl group.

Procedure:

Experimental Data:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| CuAAC click reaction | CuI (10 mol%), DIPEA, DMF, 0°C to room temp | >95% |

Research Findings:

This method offers high regioselectivity, mild conditions, and excellent yields, making it a promising route for complex derivatives synthesis.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Esterification | Hydroxy-oxopropyl piperazine | Acyl chlorides/anhydrides | 0°C to RT, dry conditions | >70% | Simplicity | Moisture sensitivity |

| Multistep Acylation | Piperazine derivatives | 3-methoxy-3-oxopropanoyl chloride | 0°C to RT, inert atmosphere | >80% | High yield, control | Longer process |

| Click Chemistry | Propioloyl piperazine | Azides, CuI catalyst | Room temp, mild | >95% | Selectivity, mild | Requires specialized reagents |

Notes and Considerations

Choice of Method:

The selection depends on the desired purity, scale, and available reagents. Click chemistry offers rapid and high-yielding routes, especially suitable for complex derivatives.Reaction Optimization:

Controlling moisture, temperature, and reagent equivalents is critical for maximizing yield and purity.Safety and Handling:

Acyl chlorides and azides are hazardous; appropriate safety protocols are essential.Environmental Factors: Use of green solvents and minimizing waste are recommended for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group or the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution. This versatility is crucial for developing new pharmaceuticals and agrochemicals, making it a valuable building block in synthetic organic chemistry.

Biological Research

In biological studies, this compound is utilized to investigate the effects of piperazine derivatives on various biological systems. It aids in understanding the interactions between these compounds and biological targets, such as receptors and enzymes. The research focuses on elucidating the mechanisms by which these compounds exert their biological effects, which can lead to potential therapeutic applications .

Medicinal Chemistry

This compound is being explored for its therapeutic properties. Piperazine derivatives have been investigated for treating conditions like anxiety, depression, and parasitic infections. The compound's ability to modulate biological activity makes it a candidate for further pharmacological studies aimed at developing new medications .

Industrial Applications

In industry, this compound finds applications in producing polymers and specialty materials. Its unique structural properties contribute to creating materials with specific characteristics required for various industrial processes. The synthesis methods used for this compound are scalable for industrial production, ensuring quality control and compliance with industrial standards .

Chemical Properties and Mechanism of Action

The mechanism of action of this compound involves its interactions with molecular targets within biological systems. By binding to enzymes or receptors, it can modulate their activity, leading to various physiological effects. The specific pathways activated depend on the biological context and the targets involved .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Trends

- Crystallography : Piperazine derivatives often exhibit predictable hydrogen-bonding patterns, enabling rational crystal engineering (e.g., Etter’s graph-set analysis) .

- Structure-Activity Relationships (SAR): Electron-deficient substituents (e.g., oxadiazole in ) correlate with enhanced antimicrobial potency, while bulky groups (e.g., dibenzylamino in ) improve selectivity for enzyme active sites.

Biological Activity

Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate (CAS Number: 656803-51-9) is a chemical compound that has garnered interest in biological and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.35 g/mol

- IUPAC Name : this compound

This compound is a derivative of piperazine, characterized by the presence of methoxy and oxopropyl functional groups, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects.

- Enzyme Interaction : It has been shown to interact with enzymes involved in neurotransmitter regulation, potentially affecting conditions such as anxiety and depression.

- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neuronal signaling pathways.

Pharmacological Potential

Research indicates that piperazine derivatives, including this compound, exhibit various pharmacological activities:

- Antidepressant Effects : Similar compounds have been explored for their potential in treating mood disorders by modulating serotonin and dopamine levels.

- Anxiolytic Properties : The interaction with GABA receptors suggests possible anxiolytic effects.

- Antimicrobial Activity : Some studies indicate that piperazine derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies

Several studies have investigated the effects of related piperazine derivatives on biological systems:

- Study on Anxiety Models : In an animal model of anxiety, administration of piperazine derivatives demonstrated reduced anxiety-like behavior, suggesting a potential anxiolytic effect.

- Neuroprotective Studies : Research has shown that certain piperazine compounds can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | Nitro group addition | Antidepressant |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Hydrazine functionality | Antimicrobial |

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Ethoxy group addition | Anticancer |

The unique methoxy and oxopropyl groups in this compound differentiate it from its analogs, potentially conferring distinct pharmacological profiles.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Method A (THF/H₂O) | Method B (EtOAc/HCl) | Pd-Catalyzed |

|---|---|---|---|

| Reaction Time | 2 hours | 5 minutes | 24 hours |

| Yield | 79% | 60% | 43–63% |

| Key Reagents | K₂CO₃ | HCl | Pd₂dba₃, Xantphos |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the tert-butyl singlet (~1.4 ppm), methoxy protons (~3.6 ppm), and piperazine ring signals (2.5–3.5 ppm). Carbonyl carbons (C=O) appear at ~170 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z 214) .

- X-ray Crystallography : Resolve molecular conformation using SHELX-refined models; monitor C–H···O and π–π interactions for packing analysis .

Advanced: How can researchers resolve contradictions in NMR or crystallographic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine NMR, MS, and XRD data. For example, crystallographic models (SHELXL) can validate ambiguous NMR assignments, such as distinguishing between methoxy and ester carbonyl groups .

- Hydrogen Bonding Analysis : Use graph-set notation (e.g., C(4) chains) to identify intermolecular interactions that may explain spectral anomalies .

- Dynamic NMR : Variable-temperature studies clarify rotational barriers in the piperazine ring if splitting patterns are inconsistent .

Advanced: What strategies improve synthesis scalability and purity for this compound?

Methodological Answer:

- Catalyst Optimization : Increase Pd catalyst loading (0.1–0.2 eq) to enhance cross-coupling efficiency while monitoring for Pd residues .

- Purification : Use gradient column chromatography (e.g., EtOAc/pentane) or recrystallization to isolate high-purity fractions (>95%) .

- By-Product Mitigation : Replace LiAlH₄ (harsh reduction) with milder agents (e.g., NaBH₄) to prevent over-reduction of the ester group .

Basic: How is this compound applied in medicinal chemistry, particularly as a precursor?

Methodological Answer:

- Drug Intermediate : Serves as a building block for prolyl-hydroxylase inhibitors (e.g., hypoxia-targeting therapies) and peptidomimetics (e.g., protease-resistant analogs) .

- Biological Probes : Functionalized via nucleophilic substitution (e.g., with chloro- or amino-propyl groups) to study enzyme binding .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ester carbonyl is electrophilic, while the piperazine nitrogen is nucleophilic .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization, as seen in hENT1 inhibitor studies .

Advanced: How do crystallographic packing interactions affect the compound’s physicochemical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.